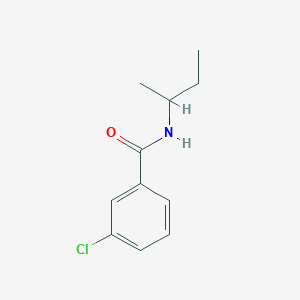![molecular formula C22H24N2S2 B11182058 3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11182058.png)
3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a dithioloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the dithioloquinoline core, followed by the introduction of the dimethyl and tetramethyl groups. Common reagents used in these reactions include methylating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various aniline derivatives.
Scientific Research Applications
3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- 3,4-dimethyl-N-[(1Z)-4,4,5,7-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
Uniqueness
The uniqueness of 3,4-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N2S2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4,4,6,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C22H24N2S2/c1-12-9-15(4)19-17(10-12)18-20(22(5,6)24-19)25-26-21(18)23-16-8-7-13(2)14(3)11-16/h7-11,24H,1-6H3 |
InChI Key |
IHZFNXOOIYSABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C(C=C(C=C34)C)C)(C)C)SS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B11181976.png)
![2-[4-(2-Furylcarbonyl)piperazinyl]-1-phenothiazin-10-ylethan-1-one](/img/structure/B11181982.png)
![N-(4,5-diphenylimidazo[1,5-b]pyridazin-7-yl)-N'-phenylurea](/img/structure/B11181984.png)
![9-(2-chlorophenyl)-6-(furan-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182004.png)
![(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B11182012.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(2-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B11182015.png)
![1-{[4-Amino-6-(3-methoxyanilino)-1,3,5-triazin-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B11182019.png)
![ethyl 8-(4-chlorophenyl)-4-[(E)-2-(dimethylamino)ethenyl]-7-ethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11182021.png)
![5-amino-1-{4-[(dimethylsulfamoyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11182026.png)
![[5-(4-Methylphenyl)-1,2-oxazol-3-yl]{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11182035.png)
![2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11182047.png)
![4-methyl-7-[(E)-2-phenylethenyl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11182052.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11182064.png)

